molecular formula C15H14N2O3 B5506505 N,4-dimethyl-3-nitro-N-phenylbenzamide

N,4-dimethyl-3-nitro-N-phenylbenzamide

Cat. No.: B5506505
M. Wt: 270.28 g/mol
InChI Key: JKHJBVGAZGHZII-UHFFFAOYSA-N
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Description

N,4-dimethyl-3-nitro-N-phenylbenzamide: is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzamide, characterized by the presence of nitro and methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4-dimethyl-3-nitro-N-phenylbenzamide typically involves the nitration of N,4-dimethyl-N-phenylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position of the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N,4-dimethyl-3-nitro-N-phenylbenzamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group. Halogenation and nitration are examples of such reactions.

    Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Halogens (chlorine, bromine) with Lewis acids like aluminum chloride.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Reduction: N,4-dimethyl-3-amino-N-phenylbenzamide.

    Substitution: Halogenated derivatives of this compound.

    Hydrolysis: 4-dimethylamino-3-nitrobenzoic acid and aniline derivatives.

Scientific Research Applications

Chemistry: N,4-dimethyl-3-nitro-N-phenylbenzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to evaluate its efficacy as an anti-inflammatory or anticancer agent.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N,4-dimethyl-3-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activities and signaling pathways, ultimately affecting cellular functions.

Comparison with Similar Compounds

    N-phenylbenzamide: Lacks the nitro and methyl groups, resulting in different chemical properties and reactivity.

    4-methyl-3-nitro-N-phenylbenzamide: Similar structure but lacks one methyl group, affecting its steric and electronic properties.

    N,4-dimethyl-N-phenylbenzamide: Lacks the nitro group, leading to different reactivity and applications.

Uniqueness: N,4-dimethyl-3-nitro-N-phenylbenzamide is unique due to the presence of both nitro and methyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications in scientific research.

Properties

IUPAC Name

N,4-dimethyl-3-nitro-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-11-8-9-12(10-14(11)17(19)20)15(18)16(2)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHJBVGAZGHZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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